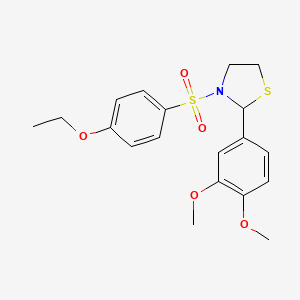
2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine, also known as DMTS, is a thiazolidine derivative that has been studied for its potential use in scientific research. This compound has been shown to have various biochemical and physiological effects, making it a promising candidate for further investigation.
作用机制
The mechanism of action of 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine is not fully understood, but it is believed to act through various pathways such as the inhibition of protein tyrosine phosphatases, activation of peroxisome proliferator-activated receptor gamma (PPARγ), and inhibition of nuclear factor kappa B (NF-κB) signaling. These pathways are involved in various cellular processes such as cell growth, inflammation, and glucose metabolism.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects such as inhibition of cell growth, induction of apoptosis, anti-inflammatory properties, improvement of insulin sensitivity, and glucose uptake in cells. These effects make this compound a promising candidate for further investigation in various scientific research areas.
实验室实验的优点和局限性
One of the main advantages of using 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine in lab experiments is its ability to inhibit cell growth and induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. This compound also has anti-inflammatory properties, making it useful in studying various inflammatory diseases. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which can make it difficult to administer to cells.
未来方向
There are various future directions for 2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine research. One potential direction is to investigate its potential use in combination with other drugs for cancer treatment. Another direction is to study its potential use in treating other inflammatory diseases such as rheumatoid arthritis. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential use in diabetes treatment.
Conclusion:
In conclusion, this compound is a thiazolidine derivative that has been studied for its potential use in various scientific research areas such as cancer treatment, inflammation, and diabetes. Its ability to inhibit cell growth, induce apoptosis, and have anti-inflammatory properties make it a promising candidate for further investigation. However, its low solubility in water can be a limitation in lab experiments. Further research is needed to fully understand the potential of this compound in various scientific research areas.
合成方法
2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine can be synthesized through a multistep process involving the reaction of 4-ethoxybenzenesulfonyl chloride with 2-amino-3,4-dimethoxybenzoic acid to form an intermediate, which is then reacted with thioacetic acid to produce the final product. The purity of the synthesized this compound can be confirmed through various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
科学研究应用
2-(3,4-Dimethoxyphenyl)-3-((4-ethoxyphenyl)sulfonyl)thiazolidine has been studied for its potential use in various scientific research areas such as cancer treatment, inflammation, and diabetes. In cancer treatment, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. Inflammation is a common factor in various diseases, and this compound has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In diabetes, this compound has been shown to improve insulin sensitivity and glucose uptake in cells.
属性
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(4-ethoxyphenyl)sulfonyl-1,3-thiazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO5S2/c1-4-25-15-6-8-16(9-7-15)27(21,22)20-11-12-26-19(20)14-5-10-17(23-2)18(13-14)24-3/h5-10,13,19H,4,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDGCESYEYGPCJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)N2CCSC2C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(2-Cyclopropyl-1,3-thiazol-4-yl)ethyl]but-2-ynamide](/img/structure/B2940051.png)

![N-(2,5-dimethoxyphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2940055.png)
![N-(4-ethoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-phenylpropanamide hydrochloride](/img/structure/B2940056.png)
![N-cyclohexyl-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B2940058.png)
![6-[[4-(2,5-dimethylphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2940059.png)
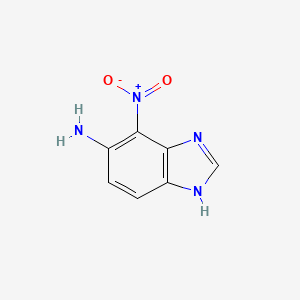
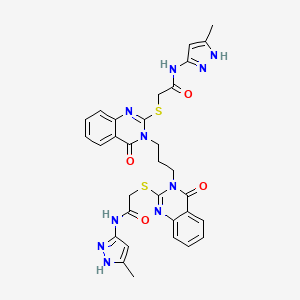
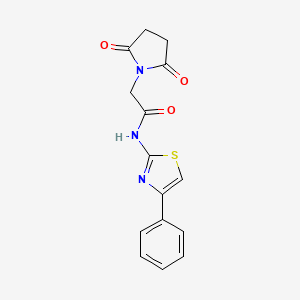
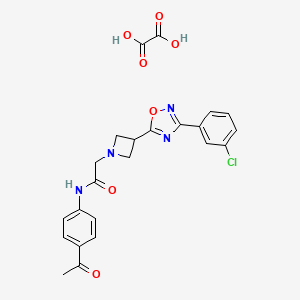
![2-[(4-Fluorophenyl)methyl]oxane-2-carboxylic acid](/img/structure/B2940065.png)
![(E)-3-(2-chlorophenyl)-N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)acrylamide](/img/structure/B2940070.png)
![(Z)-2-(2,5-dioxopyrrolidin-1-yl)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2940073.png)
![3-Chloro-6-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2940074.png)